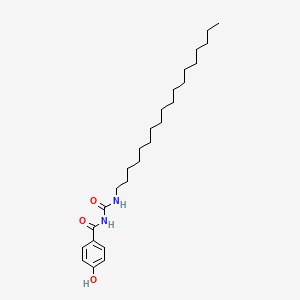![molecular formula C13H24O2 B12569229 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 189352-56-5](/img/structure/B12569229.png)
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure where a dioxaspiro ring system is fused with an undecane skeleton. This compound is notable for its stability and intriguing stereochemistry, making it a subject of interest in various fields of chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spiro compound. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed to facilitate the formation of the spiro ring .
Industrial Production Methods
While specific industrial production methods for 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5This includes optimizing reaction conditions, such as temperature and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds and studying stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but lacks the ethyl group at the 9-position.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in the ring system, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Feature both oxygen and sulfur atoms in the spiro ring system.
Uniqueness
9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and stereochemistry make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
189352-56-5 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
9-ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-4-11-5-7-13(8-6-11)14-9-12(2,3)10-15-13/h11H,4-10H2,1-3H3 |
Clé InChI |
CWZPAKNHTDJJOW-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(CC1)OCC(CO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


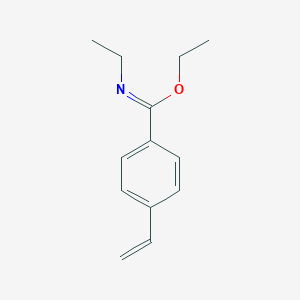
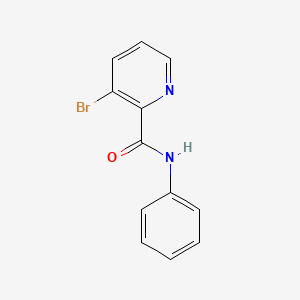
dimethylsilane](/img/structure/B12569166.png)
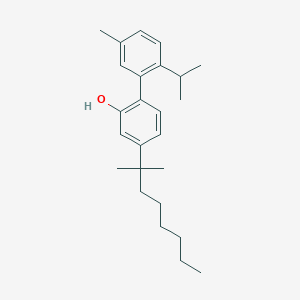
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
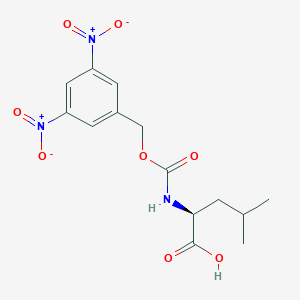
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)

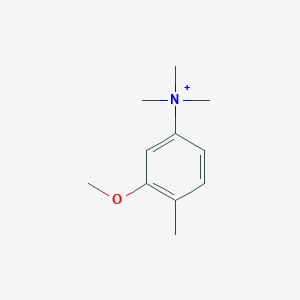
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
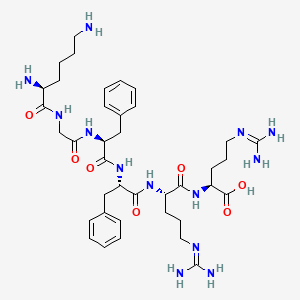
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
